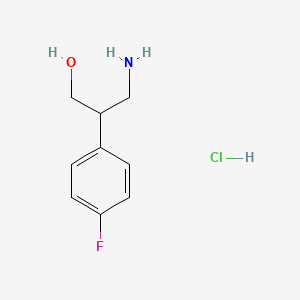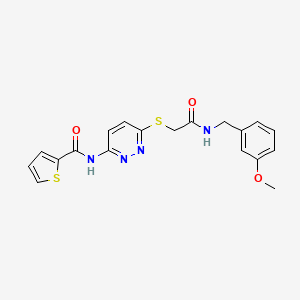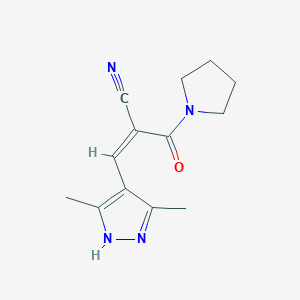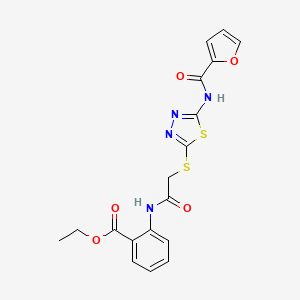
3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride" is closely related to the class of β-amino acids and fluorinated building blocks used in synthesis. It is structurally similar to the compounds discussed in the provided papers, which include unnatural amino acids and novel synthetic molecules with potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves novel routes that are designed based on specific pharmacophores or structural hybridization. For instance, racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides were synthesized and evaluated for their biological activity, particularly as uterine relaxants . The synthesis process is crucial as it impacts the purity, yield, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . Intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure, which is a common feature in such compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and transformation of these compounds are complex and require careful optimization. The reactivity of the amino group, the presence of the fluorophenyl moiety, and the overall molecular framework dictate the types of chemical reactions these compounds can undergo. The synthesis of related compounds often involves reactions with ammonium acetate in glacial acetic acid, as seen in the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. Techniques such as FT-IR, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) are used to characterize these properties . The presence of the fluorophenyl group can significantly affect the compound's lipophilicity, electronic structure, and potential interactions with biological targets. The vibrational modes of the NH3+ and COO- moieties in related compounds have been correlated with experimental IR and Raman spectra, providing insights into the electronic properties of these molecules .
科学的研究の応用
Cancer Therapy Insights
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in cancer therapy due to its immunosuppressant properties and preclinical antitumor efficacy in several cancer models. Its cytotoxic effect on tumor cells involves mechanisms independent of its immunosuppressive action, suggesting potential for novel cancer treatments (Zhang et al., 2013).
Synthesis Methodologies
Research into the synthesis of related compounds like 2-Fluoro-4-bromobiphenyl highlights the continuous effort to improve the synthesis methods for fluoro-substituted organic compounds. These efforts aim to overcome challenges such as high costs and environmental concerns, paving the way for more efficient production of compounds like 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (Qiu et al., 2009).
Advanced Material Applications
The exploration of chitosan's antimicrobial potential demonstrates the interest in utilizing natural polymers for medical and technical applications. This research opens avenues for employing this compound in complex formulations aimed at enhancing the performance of biopolymers (Raafat & Sahl, 2009).
Fluorinated Protein Design
Incorporating fluorinated amino acids into proteins has been investigated to create proteins with novel chemical and biological properties. This strategy, inspired by the unique physicochemical properties of fluorocarbons, could potentially be applied to compounds like this compound to enhance the stability and functionality of biomolecules (Buer & Marsh, 2012).
Nutraceutical and Pharmacological Effects
Chlorogenic Acid (CGA) studies demonstrate the vast potential of phenolic compounds in health-related applications, including antioxidant, antibacterial, and neuroprotective effects. Research into similar compounds emphasizes the importance of understanding their mechanisms and optimizing their use in therapeutic contexts (Naveed et al., 2018).
Agricultural and Medical Applications
The use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry, including the production of agricultural products and pharmaceuticals, reflects the broad utility of nitrogen-containing compounds in various sectors. This suggests potential agricultural or medical applications for this compound as well (Nazarov et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Target of Action
The primary targets of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand how the compound influences cellular processes and signal transduction pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might denature the compound or its targets, affecting their interaction. The presence of other molecules could either facilitate or hinder the compound’s access to its targets.
特性
IUPAC Name |
3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUYBZAYQGQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)



![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)
![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)
